molecular formula C25H38O4 B1249635 12-O-deacetyl-12-epi-scalarin

12-O-deacetyl-12-epi-scalarin

Numéro de catalogue: B1249635
Poids moléculaire: 402.6 g/mol
Clé InChI: ATVQOEWPZTUPDT-PNXXKSHTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

12-O-deacetyl-12-epi-scalarin is a scalarane sesterterpenoid, a class of C25 terpenoids primarily isolated from marine sponges. These compounds are of significant interest in biochemical research due to their diverse biological activities. Scalarane sesterterpenoids, including 12- epi -scalaradial and its analogs, have been reported to exhibit potent cytotoxic effects against a range of human cancer cell lines, such as cervical cancer (HeLa), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) cells . The research value of scalarane-based metabolites lies in their ability to induce programmed cell death (apoptosis) in malignant cells. Studies on the closely related compound 12-deacetyl-12-epi-scalaradial have shown that it can suppress cancer cell proliferation and trigger apoptosis in a dose- and time-dependent manner . The mechanism of action for this class of compounds involves the induction of key apoptotic pathways. Research indicates it mediates the extrinsic apoptosis pathway, evidenced by the activation of caspase-8 and its downstream effector caspase-3, leading to the cleavage of the DNA repair enzyme PARP, a hallmark of apoptosis . Furthermore, its anticancer activity is associated with the suppression of the MAPK/ERK signaling pathway, which is crucial for cell survival and proliferation . Another promising mechanism is the modulation of the orphan nuclear receptor Nur77, a transcription factor considered a promising anticancer drug target. Related scalaranes have been shown to enhance the trans-activation activity of Nur77, induce its phosphorylation, and interact with its ligand-binding domain (LBD) . This product is intended for research purposes only, such as in vitro studies on mechanism of action, structure-activity relationship (SAR) investigations, and as a lead compound in anticancer drug discovery. FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic uses.

Propriétés

Formule moléculaire

C25H38O4

Poids moléculaire

402.6 g/mol

Nom IUPAC

(1R,5aS,5bR,7aS,11aS,11bR,13R,13aS,13bR)-1,13-dihydroxy-5b,8,8,11a,13a-pentamethyl-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-1H-phenanthro[2,1-e][2]benzofuran-3-one

InChI

InChI=1S/C25H38O4/c1-22(2)10-6-11-23(3)15(22)9-12-24(4)16-8-7-14-19(21(28)29-20(14)27)25(16,5)18(26)13-17(23)24/h7,15-19,21,26,28H,6,8-13H2,1-5H3/t15-,16-,17+,18+,19+,21+,23-,24-,25+/m0/s1

Clé InChI

ATVQOEWPZTUPDT-PNXXKSHTSA-N

SMILES isomérique

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@]4([C@H]3CC=C5[C@@H]4[C@@H](OC5=O)O)C)O)C)(C)C

SMILES canonique

CC1(CCCC2(C1CCC3(C2CC(C4(C3CC=C5C4C(OC5=O)O)C)O)C)C)C

Synonymes

12-O-deacetyl-12-epi-scalarin

Origine du produit

United States

Méthodes De Préparation

Silica Gel Column Chromatography

The crude extract is fractionated using silica gel columns with gradient elution. Hexane, dichloromethane (CH₂Cl₂), and acetone mixtures are employed to separate compounds by polarity. For instance, a silica gel column eluted with CH₂Cl₂–hexane (1:1) and increasing acetone gradients yielded seven fractions (A–G), with target compounds often eluting in intermediate polar fractions.

Sephadex LH-20 Size-Exclusion Chromatography

Further purification uses Sephadex LH-20, a dextran-based gel, with CH₂Cl₂–MeOH (1:1 or 4:1) or 100% MeOH as mobile phases. This step removes high-molecular-weight impurities and separates sesterterpenoids by molecular size. For example, a 508.1 mg fraction purified via Sephadex LH-20 (100% MeOH) yielded a mixture subsequently resolved by HPLC.

Reversed-Phase High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC with C18 columns and MeOH–H₂O or CH₃CN–H₂O gradients. Critical parameters include:

Column TypeMobile PhaseGradient ProfileFlow RateDetection WavelengthRetention Time
Hichrome C18 (5 µm)MeOH–H₂O (75→100%)50 min linear gradient12 mL/min220 nm35.2 min
Sunfire C18 (5 µm)CH₃CN–H₂O (80:20)Isocratic8 mL/min224 nm23.0 min

These conditions achieved baseline separation of this compound from co-eluting analogs, with purity confirmed by NMR and mass spectrometry.

Spectroscopic Characterization and Structural Elucidation

Post-isolation, the compound is characterized using advanced spectroscopic techniques:

High-Resolution Mass Spectrometry (HRMS)

HRAPCIMS (High-Resolution Atmospheric Pressure Chemical Ionization Mass Spectrometry) confirmed the molecular formula of this compound as C₂₅H₃₆O₃, with a [M+H]+ ion at m/z 385.2743 (calc. 385.2746).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data (CDCl₃) revealed key structural features:

  • Epoxide group : δH 3.12 (1H, dd, J = 4.5, 2.0 Hz, H-12), δC 61.8 (C-12).

  • Acetyl moiety absence : No signal near δ 2.10 (characteristic of acetyl protons).

  • Scalarane skeleton : Methyl groups at δH 1.21 (3H, s, H-21) and δH 0.98 (3H, d, J = 6.5 Hz, H-25).

Infrared (IR) Spectroscopy

IR absorption bands at 3450 cm⁻¹ (hydroxyl stretch) and 1720 cm⁻¹ (ester carbonyl) corroborated the structure.

Challenges and Methodological Considerations

  • Low Natural Abundance : The compound’s yield from Hyrtios erectus is typically ≤0.001% w/w, necessitating large sponge quantities (≥10 kg) for milligram-scale isolation.

  • Co-elution Issues : Structural analogs like scalaradial derivatives require optimized HPLC gradients to prevent overlap.

  • Stability Concerns : The epoxide moiety is sensitive to acidic conditions, mandating neutral pH during extraction.

Comparative Analysis of Preparation Methods

ParameterSilica Gel ChromatographySephadex LH-20Reversed-Phase HPLC
Resolution ModerateLowHigh
Capacity HighModerateLow
Solvent Consumption HighModerateLow
Time Efficiency 48–72 h24–48 h6–12 h

HPLC emerges as the critical step for achieving ≥95% purity, albeit with higher operational costs .

Q & A

Basic: What experimental techniques are recommended for structural elucidation and purity assessment of 12-O-deacetyl-12-epi-scalarin?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to confirm stereochemistry and functional groups. Compare spectral data with literature for known scalaranes .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV/Vis or mass spectrometry detection to assess purity (>95% recommended for bioassays) .
  • X-ray Crystallography: If crystals are obtainable, use single-crystal X-ray diffraction for absolute configuration determination.
  • Critical Note: For novel derivatives, provide full spectroscopic data and elemental analysis in supplementary materials to meet journal standards .

Basic: How can researchers optimize isolation protocols for this compound from marine sponges?

Answer:

  • Extraction: Use gradient solvent systems (e.g., hexane/EtOAc/MeOH) to separate polar and non-polar compounds.
  • Chromatography: Combine flash chromatography (silica gel) with preparative HPLC for high-resolution separation. Monitor fractions using TLC and NMR .
  • Yield Optimization: Adjust parameters like solvent polarity, temperature, and flow rates. Document variations in yield across sponge populations due to ecological factors .

Advanced: How should researchers design dose-response studies to evaluate the compound’s bioactivity while minimizing off-target effects?

Answer:

  • Factorial Design: Test multiple concentrations (e.g., 0.1–100 µM) across biological replicates. Include vehicle controls and reference compounds (e.g., doxorubicin for cytotoxicity) .
  • In Vitro vs. In Vivo: Use cell-based assays (e.g., MTT for cytotoxicity) for preliminary screening. Validate in zebrafish or murine models with pharmacokinetic profiling (e.g., bioavailability, half-life) .
  • Confounding Variables: Account for solvent toxicity (e.g., DMSO concentrations ≤0.1%) and cell line-specific sensitivities .

Advanced: What statistical frameworks are appropriate for resolving contradictions in reported bioactivity data?

Answer:

  • Meta-Analysis: Aggregate datasets from independent studies using random-effects models to account for heterogeneity. Apply funnel plots to detect publication bias .
  • Multivariate Regression: Identify covariates (e.g., assay type, incubation time) influencing bioactivity outcomes. Use ANOVA for cross-study comparisons .
  • Sensitivity Analysis: Test robustness of conclusions by excluding outliers or low-quality studies (e.g., those lacking controls) .

Advanced: How can synthetic routes for this compound analogs be optimized for scalability and stereochemical fidelity?

Answer:

  • Retrosynthetic Analysis: Prioritize convergent synthesis to simplify intermediate purification. Key steps may include Sharpless epoxidation or enzymatic resolution for chiral centers .
  • Green Chemistry: Replace toxic reagents (e.g., CrO₃) with catalytic methods (e.g., TEMPO/oxoammonium salts for oxidation) .
  • Process Monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Basic: What are the best practices for ensuring experimental reproducibility in studies involving this compound?

Answer:

  • Detailed Protocols: Publish full experimental conditions (solvent grades, instrument calibration data) in supplementary materials .
  • Negative Controls: Include solvent-only and heat-inactivated enzyme controls in bioassays .
  • Collaborative Validation: Share samples with independent labs for cross-validation of bioactivity and structural data .

Advanced: How should theoretical frameworks (e.g., QSAR) guide the design of this compound derivatives with enhanced pharmacological properties?

Answer:

  • QSAR Modeling: Use molecular descriptors (logP, polar surface area) to predict bioavailability. Validate models with in vitro permeability assays (e.g., Caco-2 cells) .
  • Docking Studies: Screen derivatives against target proteins (e.g., topoisomerase II) using AutoDock Vina. Prioritize compounds with ΔG ≤ -8 kcal/mol for synthesis .
  • Mechanistic Hypotheses: Link structural modifications (e.g., acetylation at C-12) to changes in membrane interaction via molecular dynamics simulations .

Basic: What methodologies are critical for assessing the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS and quantify impurities (ICH Q1A guidelines) .
  • Light Sensitivity: Expose to UV (320–400 nm) and quantify photodegradation products. Recommend amber vials for long-term storage .

Advanced: How can researchers integrate multi-omics data to elucidate the biosynthetic pathway of this compound?

Answer:

  • Transcriptomics: Sequence sponge mRNA to identify cytochrome P450 genes involved in terpene modification .
  • Metabolomics: Use LC-HRMS to map intermediates in suspected pathways (e.g., mevalonate vs. methylerythritol phosphate) .
  • CRISPR-Cas9 Knockouts: Validate gene function by disrupting candidate enzymes in sponge cell cultures .

Advanced: What strategies mitigate cytotoxicity artifacts in anticancer assays involving this compound?

Answer:

  • Counter-Screening: Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity. Calculate selectivity indices (IC50 normal/IC50 cancer) .
  • Mechanistic Profiling: Use flow cytometry to distinguish apoptosis from necrosis. Confirm target engagement via Western blot (e.g., caspase-3 cleavage) .
  • Solubility Optimization: Formulate with cyclodextrins or liposomes to prevent precipitation in cell media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-O-deacetyl-12-epi-scalarin
Reactant of Route 2
12-O-deacetyl-12-epi-scalarin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.